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molecular formula C8H12BrN3O B3059426 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine CAS No. 1049024-78-3

2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine

Cat. No. B3059426
M. Wt: 246.10
InChI Key: LFQBTTPOSIUZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999983B2

Procedure details

To a solution of 2-(dimethylamino)ethanol (28-1, 8.00 g, 78.9 mmol) in THF (100 mL) was added sodium tert-butoxide (10.0 g, 102.0 mmol) at room temperature. The reaction was stirred for 15 min. The reaction mixture was cooled to 0° C. and added with a solution of 2,5-dibromopyrazine (28-2, 20.0 g, 82.4 mmol) in THF (100 ml) slowly in a period of 5.0 min. The reaction mixture was warmed to room temperature and stirred for 16 h. The mixture was diluted with ethyl acetate and washed with saturated NH4Cl. The organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure to give 2-((5-bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine (28-3, 17.0 g) as yellow oils in 88% yield: 1H NMR (500 MHz, CDCl3) δ 8.46 (s, 1 H), 8.16 (d, J=1.1 Hz, 1 H), 8.06 (d, J=1.1 Hz, 1 H), 4.68 (t, J=4.8 Hz, 2 H), 3.20 (s, 2 H), 2.70 (s, 6 H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].CC(C)([O-])C.[Na+].[Br:13][C:14]1[CH:19]=[N:18][C:17](Br)=[CH:16][N:15]=1>C1COCC1.C(OCC)(=O)C>[Br:13][C:14]1[N:15]=[CH:16][C:17]([O:5][CH2:4][CH2:3][N:2]([CH3:6])[CH3:1])=[N:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
10 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=NC=C(N=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
WASH
Type
WASH
Details
washed with saturated NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1N=CC(=NC1)OCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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